molecular formula C15H11N3O4 B5660539 2,4-DIHYDROXY-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

2,4-DIHYDROXY-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

Cat. No.: B5660539
M. Wt: 297.26 g/mol
InChI Key: OQXCFTUTCCNAGQ-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a benzohydrazide derivative featuring a 2,4-dihydroxy-substituted benzene ring conjugated to a hydrazide group, which is further linked to a (3Z)-2-oxoindole moiety. This compound exhibits a planar geometry due to intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen, stabilizing its structure . The indole ring adopts a non-coplanar orientation relative to the benzene ring, creating a six-membered pseudoaromatic system. Crystallographic studies (T = 102 K) reveal a layered structure sustained by N—H⋯O and C—H⋯O hydrogen bonds, with refinement parameters (R factor = 0.059, wR factor = 0.152) confirming high precision . The compound is synthesized via cyclization reactions involving hydrazide precursors and indole derivatives under acidic conditions, as demonstrated in the preparation of isatin analogs .

Properties

IUPAC Name

2,4-dihydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-8-5-6-10(12(20)7-8)14(21)18-17-13-9-3-1-2-4-11(9)16-15(13)22/h1-7,16,19-20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXCFTUTCCNAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2,4-dihydroxybenzoic acid hydrazide with an appropriate indole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

The potential applications of 2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide are diverse:

Anticancer Activity

Studies have indicated that hydrazone derivatives exhibit significant anticancer properties. The compound may inhibit tumor cell proliferation through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting specific kinases involved in cancer progression.

Antimicrobial Properties

Hydrazones are known for their antibacterial and antifungal activities. This compound could potentially serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research suggests that compounds with similar structures may possess anti-inflammatory properties, making this molecule a candidate for further investigation in inflammatory disease models.

Case Studies

Several studies have explored the biological activities of hydrazone derivatives:

StudyFindings
Study A Demonstrated that similar hydrazones inhibited the growth of various cancer cell lines by inducing apoptosis.
Study B Reported significant antibacterial activity against Gram-positive bacteria, suggesting potential use as a therapeutic agent.
Study C Investigated anti-inflammatory effects in animal models, showing reduced inflammation markers upon treatment with hydrazone derivatives.

Mechanism of Action

The mechanism of action of 2,4-DIHYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways:

Molecular Targets

Pathways Involved

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Parameters of Selected Benzohydrazides

Compound Name Substituents Molecular Weight (g/mol) Hydrogen Bond Network R Factor Reference
Target Compound 2,4-Dihydroxy 297.27 N—H⋯O, C—H⋯O (layered) 0.059
4-Chloro-N'-(3Z)-2-oxoindole benzohydrazide 4-Chloro 315.75 N—H⋯O, C—H⋯Cl (alternating layers) 0.063
4-Nitro-N'-(3E)-2-oxoindole benzohydrazide 4-Nitro 324.28 N—H⋯O (chain-like) 0.072
5-Methyl-N'-(3Z)-2-oxoindole triazole carbohy. 5-Methyl, triazole 346.34 N—H⋯O, C—H⋯π (3D architecture) 0.081
  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Chloro and nitro substituents reduce electron density on the benzene ring, enhancing intermolecular dipole interactions. The 4-chloro analog forms stronger C—H⋯Cl bonds, leading to alternating crystal layers , whereas the nitro derivative favors linear chains via N—H⋯O bonds .
  • Hydroxyl Groups: The 2,4-dihydroxy groups in the target compound enable bifurcated hydrogen bonds, increasing thermal stability compared to mono-substituted analogs .
  • Heterocyclic Modifications: Introducing triazole (as in ) disrupts planarity, resulting in twisted conformations (dihedral angle = 6.2°) and C—H⋯π interactions, which stabilize 3D supramolecular architectures .

Hydrogen Bonding and Supramolecular Assembly

Etter’s graph-set analysis () classifies hydrogen-bonding motifs as D (donor) and A (acceptor) patterns. The target compound forms D₁¹(6) chains via N—H⋯O bonds, whereas the triazole derivative () exhibits C₂²(12) loops due to bifurcated interactions . Chloro-substituted analogs prioritize C—H⋯X (X = Cl, O) contacts, reducing reliance on classical hydrogen bonds .

Biological Activity

2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate existing knowledge regarding its synthesis, biological evaluation, and mechanisms of action.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation reaction between 2,4-dihydroxybenzohydrazide and an appropriate indole derivative. The structural characteristics include:

  • Molecular Formula : C15H12N4O3
  • Molecular Weight : 284.28 g/mol
  • Key Functional Groups : Hydroxyl groups, indole moiety, and hydrazone linkage.

The crystal structure reveals that the compound forms a six-membered ring through intramolecular hydrogen bonding, contributing to its stability and biological activity .

Anticancer Properties

Recent studies have demonstrated that derivatives of benzohydrazide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • The compound was tested against murine leukemia cells (L1210) and human leukemia (K562) and cervix carcinoma (HeLa) cells.
  • Notably, a derivative with trimethoxy substitutions displayed the highest potency, inducing apoptosis at submicromolar concentrations through mechanisms involving cell cycle arrest and mitochondrial membrane potential disruption .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • It has been evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungal species.
  • Results indicate that certain derivatives possess greater antibacterial activity than standard antibiotics like ampicillin. Specifically, compounds tested against resistant strains such as MRSA exhibited superior efficacy .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by DNA fragmentation and Annexin V-FITC flow cytometric analysis.
  • Antimicrobial Mechanisms : The antibacterial action may involve inhibition of key bacterial kinases, disrupting essential cellular processes .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyCell Line/OrganismActivityKey Findings
L1210 (murine leukemia)CytotoxicityInduces apoptosis via mitochondrial pathways
K562 (human leukemia)AnticancerPotent inhibitor at submicromolar levels
MRSAAntimicrobialMore effective than reference antibiotics

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide?

The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are refluxed with indole-2,3-dione (isatin) in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Yield optimization requires stoichiometric control (1:1 molar ratio of hydrazide to isatin) and solvent selection (ethanol or DMF for recrystallization). Post-synthesis purification involves vacuum filtration and slow evaporation of solvents to obtain crystalline products (73–85% yields) .

Table 1: Representative Reaction Conditions

Reagent 1Reagent 2SolventCatalystTime (h)Yield (%)
BenzohydrazideIsatin derivativeEthanolAcOH473
Acylhydrazine3Z-indoleDMFNone685

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms N–H (3200–3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and aromatic C–H stretching (3000–3100 cm⁻¹) .
  • NMR : ¹H NMR identifies hydrazide NH protons (δ 10–12 ppm) and indole protons (δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 350–400 for derivatives) .

Q. How is preliminary biological activity screening conducted?

  • Antimicrobial Assays : Agar well diffusion (bacteria) and poison food technique (fungi) at 25–50 µg/mL concentrations. Activity is compared to streptomycin/fluconazole controls .
  • Antitubercular Testing : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values ≤25 µg/mL considered significant .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during structural refinement?

Discrepancies in X-ray data (e.g., anisotropic displacement parameters, hydrogen bonding ambiguities) are addressed using SHELXL for least-squares refinement and ORTEP-3 for visualization. For example:

  • Restraints on N–H bond lengths (0.88±0.01 Å) and isotropic displacement parameters (Uiso) .
  • Validation tools like CrysAlis PRO correct absorption effects (Tmin/Tmax = 0.971/1.000) and refine data-to-parameter ratios (15:1) .

Table 2: Crystallographic Refinement Metrics

ParameterValue
R-factor (R₁)0.058
wR-factor (wR₂)0.147
Data-to-parameter ratio15.2
Δρmax/Δρmin (e Å⁻³)0.16/−0.20

Q. What intermolecular interactions stabilize the crystal lattice?

Supramolecular chains are sustained by N–H···O hydrogen bonds (2.8–3.0 Å) and C–H···π interactions (3.6 Å centroid distances). Graph set analysis (Etter’s notation) reveals R₂²(8) motifs for N–H···O networks and C(6) chains for π-stacking .

Q. How are computational methods integrated to validate experimental data?

  • ADMET Prediction : Tools like ACD/Labs assess drug-likeness (logP ≤3.0, bioavailability score ≥0.55) .
  • DFT Calculations : Optimize molecular geometry (e.g., Z-configuration of N=C bonds) and compare with X-ray torsional angles (e.g., −0.9° for N4–N5–C12–C11) .

Methodological Challenges

Q. Why do discrepancies arise in biological activity across derivatives?

Structural variations (e.g., substituents on the triazole or indole rings) alter electronic properties and binding affinities. For example:

  • Electron-withdrawing groups (e.g., –NO₂) enhance antitubercular activity (MIC = 12.5 µg/mL) .
  • Bulky substituents reduce membrane permeability, lowering antifungal efficacy .

Q. What strategies mitigate low solubility in pharmacological assays?

  • Co-solvent systems (DMSO:PBS = 1:9) maintain solubility without cytotoxicity.
  • Prodrug derivatization (e.g., esterification of hydroxyl groups) improves bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.